molecular formula C38H70N2O13 B12322142 3'-N-Desmethyl-3'-N-formyl Azithromycin

3'-N-Desmethyl-3'-N-formyl Azithromycin

Cat. No.: B12322142
M. Wt: 763.0 g/mol
InChI Key: QNGDWLRYIAHQGP-UHFFFAOYSA-N
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Description

3’-N-Desmethyl-3’-N-formyl Azithromycin is a derivative of azithromycin, a widely used antibiotic. This compound is often referred to as an impurity or a related compound of azithromycin. It has a molecular formula of C38H70N2O13 and a molecular weight of 762.97 . The compound is characterized by the presence of a formyl group and the absence of a methyl group at the 3’ position of the azithromycin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-N-Desmethyl-3’-N-formyl Azithromycin typically involves the modification of azithromycinThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformation .

Industrial Production Methods

Industrial production of 3’-N-Desmethyl-3’-N-formyl Azithromycin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3’-N-Desmethyl-3’-N-formyl Azithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-N-Desmethyl-3’-N-formyl Azithromycin has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of azithromycin derivatives.

    Biology: The compound is studied for its biological activity and potential effects on various biological systems.

    Medicine: Research focuses on its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.

    Industry: It is used in the development and quality control of azithromycin-based products

Mechanism of Action

The mechanism of action of 3’-N-Desmethyl-3’-N-formyl Azithromycin is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-N-Desmethyl-3’-N-formyl Azithromycin is unique due to its specific structural modifications, which can influence its chemical and biological properties. These modifications make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide

InChI

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3

InChI Key

QNGDWLRYIAHQGP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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